4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine
Description
Properties
CAS No. |
93841-27-1 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]benzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2O3/c1-14-4-5-15-6-7-16-11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,12-13H2,1H3 |
InChI Key |
GMPUUJWLECIAGZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine typically involves the reaction of 4-nitrobenzene-1,3-diamine with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas to facilitate the reduction of the nitro group to an amine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The aromatic amino groups strongly activate the benzene ring for electrophilic substitution. Key reactions include:
| Reaction Type | Conditions | Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ (mixed acid) | Nitro-substituted derivative |
| Bromination | Br₂, FeBr₃ | Brominated aromatic derivative |
| Sulfonation | H₂SO₄ (concentrated) | Sulfonic acid derivative |
The activating effect of the amino groups directs electrophiles to positions ortho/para to the substituents.
Condensation Reactions
The primary amino groups participate in nucleophilic reactions with carbonyl compounds:
| Reaction Type | Conditions | Products |
|---|---|---|
| Imine Formation | Carbonyl compounds (e.g., ketones), heat | Schiff bases |
| Amide Formation | Carboxylic acids, coupling agents | Amide-linked derivatives |
| Polymerization | Dicarboxylic acids, heat | Polyamide polymers |
These reactions are critical for applications in materials science and medicinal chemistry.
Metal Coordination
The amino groups act as bidentate ligands, enabling coordination with transition metals:
| Reaction Type | Conditions | Products |
|---|---|---|
| Complex Formation | Metal salts (e.g., Cu²⁺, Fe³⁺) | Metal-amine coordination complexes |
This property is exploited in catalysis and sensing technologies.
Nucleophilic Substitution (Ether Groups)
While the methoxyethoxy ether chains are generally stable, they can undergo substitution under extreme conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acid-Catalyzed Cleavage | HBr, reflux | Phenolic derivatives |
| Oxidative Cleavage | Ozonolysis, H₂O₂ | Dihydroxybenzene derivatives |
These reactions are less common but demonstrate the ether groups' limited reactivity.
Key Observations
-
Regioselectivity : Amino groups dominate reactivity, directing substitutions to specific positions on the aromatic ring.
-
Solubility Effects : The methoxyethoxy chain enhances solubility in polar solvents, influencing reaction kinetics .
-
Functional Group Synergy : Combined reactivity of amino and ether groups enables multifunctional applications in synthesis and biochemistry.
This compound’s versatility underscores its utility in organic synthesis, materials science, and pharmacological research.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for the introduction of various functional groups, making it useful in the development of new materials and polymers. The presence of both amine and ether functionalities enhances its reactivity and compatibility with different chemical reactions.
Biological Applications
Enzyme Interaction Studies
Research indicates that 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine can interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, influencing significant biochemical pathways. For instance, studies have shown its potential as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the thymidine and purine synthesis pathway in E. coli .
Case Study: Inhibition of Dihydrofolate Reductase
In a study exploring the structure-activity relationship of related compounds, it was found that derivatives with specific substitutions exhibited varying affinities for DHFR. The binding studies indicated that 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine may possess similar inhibitory properties due to its structural characteristics .
Pharmacological Research
Potential Therapeutic Applications
The compound's ability to modulate enzyme activity suggests potential therapeutic applications. Its interactions with biological systems warrant further investigation into its role in drug development. For example, the compound could be explored as a scaffold for designing new inhibitors targeting specific enzymes involved in disease pathways .
Analytical Chemistry
Chromatographic Applications
4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine is also utilized in analytical chemistry for separation techniques. It can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC), which is scalable and suitable for preparative separation . This method facilitates the isolation of impurities and supports pharmacokinetic studies.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Solubility : The polyether chain in the target compound improves aqueous solubility compared to 4-(hexadecyloxy) derivatives, which are highly hydrophobic .
- Reactivity: Amino groups at 1,3-positions enable coupling reactions (e.g., Schiff base formation), as seen in ’s synthesis of banana-shaped liquid crystals. However, bulky substituents (e.g., morpholino in 5g) may sterically hinder such reactions .
Key Observations :
Pharmaceuticals :
Materials Science :
- The hexadecyloxy derivative forms stable liquid crystalline phases (187–218°C), whereas the target compound’s shorter polyether chain may lower phase transition temperatures .
Biological Activity
4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine, also known by its CAS number 93803-65-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, supported by data tables and relevant research findings.
- Molecular Formula : C13H22N2O4
- Molar Mass : 270.32 g/mol
- CAS Number : 93803-65-7
Biological Activity Overview
Research indicates that 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine may exhibit various biological activities, including:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Cell Proliferation :
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C13H22N2O4 |
| Molar Mass | 270.32 g/mol |
| CAS Number | 93803-65-7 |
Case Studies and Research Findings
- Antimicrobial Studies :
- Inflammatory Response Modulation :
- Cellular Mechanisms :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine, and how can regioselectivity challenges be addressed?
- Methodological Answer : The compound’s synthesis involves sequential etherification and amine protection/deprotection steps. Williamson ether synthesis is a common approach for introducing ethoxy chains, but regioselectivity must be controlled due to competing reactive sites on the benzene ring. For example, protecting the amine groups with tert-butoxycarbonyl (Boc) prior to etherification can prevent undesired side reactions. Post-synthesis, deprotection under acidic conditions yields the target diamine . HPLC (as in Example 236, retention time 1.70 minutes) and NMR are critical for verifying purity and structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves the ethoxy chain conformation and confirms substitution patterns on the benzene ring.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- FT-IR : Identifies functional groups (e.g., N-H stretches from amines at ~3300 cm⁻¹).
- HPLC with UV detection : Assesses purity and monitors degradation products .
Q. What solvent systems are suitable for solubility and reaction optimization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s polyether and amine groups. Binary solvent mixtures (e.g., water/THF) can optimize reaction conditions, as shown in studies of similar diamine derivatives . Solvent interactions should be modeled using Hansen solubility parameters to predict compatibility .
Advanced Research Questions
Q. How does the ethoxy chain length influence this compound’s role in drug delivery systems?
- Methodological Answer : The methoxyethoxyethoxy side chain enhances hydrophilicity and biocompatibility, making it suitable for drug conjugation or nanoparticle stabilization. Comparative studies with analogs (e.g., 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane) show that longer ethoxy chains improve water solubility and complexation stability with hydrophobic drugs. In vitro assays (e.g., dialysis membrane release studies) quantify drug-loading efficiency .
Q. What strategies resolve contradictions in reported reactivity data for this compound under varying pH conditions?
- Methodological Answer : Conflicting reactivity data may arise from protonation/deprotonation of amine groups. Systematic pH-dependent studies (e.g., potentiometric titrations) can map the compound’s acid-base behavior. For example, the pKa of primary amines in similar structures ranges from 4.5–6.0, affecting nucleophilicity in cross-coupling reactions .
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) and MD simulations assess binding affinity to kinase active sites. The ethoxy chain’s flexibility allows for adaptive binding, as seen in patent-derived kinase inhibitors (e.g., Example 401 in EP 4 374 877 A2). QSAR models correlate substituent effects with inhibitory potency .
Q. What are the degradation pathways under oxidative or photolytic conditions?
- Methodological Answer : Accelerated stability studies (ICH guidelines) using H2O2 for oxidative stress and UV irradiation for photolysis identify degradation products. LC-MS/MS profiles reveal cleavage of ethoxy chains or oxidation of amine groups. Storage at -20°C in amber vials minimizes degradation .
Q. How can impurity profiling be optimized for batch-to-batch consistency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
